N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Description
N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, an ethoxyanilino group, and a cyclohexanecarboxamide moiety
Properties
IUPAC Name |
N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-2-26-15-10-8-14(9-11-15)20-16(24)12-27-19-23-22-18(28-19)21-17(25)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREUMGSCGWFFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethoxyaniline with ethyl chloroacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with cyclohexanecarboxylic acid chloride under appropriate reaction conditions to obtain the desired compound .
Chemical Reactions Analysis
N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyanilino group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
Key Molecular Data
- Molecular Formula : C18H24N4O3S2
- Molecular Weight : 396.54 g/mol
- CAS Number : 393565-04-3
Cytotoxic Activity
Research has shown that derivatives of thiadiazoles exhibit significant cytotoxic properties against various cancer cell lines. N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures demonstrate inhibition of cell growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. For instance:
- IC50 Values : Compounds in this class have shown IC50 values ranging from 0.28 to 10 μg/mL against various tumor cell lines, indicating their potency as anticancer agents .
Anticancer Research
Given its structural characteristics and biological activity, this compound is being explored for:
- Cancer Treatment : Its ability to inhibit tumor growth positions it as a candidate for further development in anticancer therapies.
- Combination Therapies : Research is ongoing to evaluate its effectiveness in combination with other chemotherapeutic agents to enhance overall efficacy.
Other Potential Applications
Beyond oncology, compounds similar to this compound may have applications in:
- Antimicrobial Agents : Thiadiazole derivatives have been reported for their antimicrobial activities against various pathogens.
- Anti-inflammatory Drugs : Some studies indicate that these compounds may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as urease, by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can be compared with other thiadiazole derivatives, such as:
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxynicotinamide: This compound has a similar thiadiazole core but differs in the substituents attached to the ring, leading to different biological activities.
N-[5-[2-(4-fluorobenzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide: This compound also contains a thiadiazole ring but has additional functional groups that enhance its biological properties.
Biological Activity
N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, an ethoxyphenyl carbamoyl group, and a cyclohexanecarboxamide moiety. Its unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₃S |
| Molecular Weight | 373.47 g/mol |
| CAS Number | 393565-04-3 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl] have shown effectiveness against various bacterial strains.
Case Study: Antitubercular Activity
A study highlighted the effectiveness of certain thiadiazole derivatives against Mycobacterium tuberculosis. Compounds synthesized with similar structural motifs demonstrated MIC values as low as 0.78 mM against the H37Rv strain of M. tuberculosis .
Table: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (mM) | Reference |
|---|---|---|---|
| Compound A (similar structure) | Mycobacterium tuberculosis | 0.78 | |
| Compound B | Staphylococcus aureus | 1.5 | |
| Compound C | Escherichia coli | 2.0 |
Antitumor Activity
The antitumor potential of thiadiazole derivatives has been explored in various studies. The compound's mechanism often involves the induction of apoptosis in cancer cells.
Thiadiazole derivatives can trigger apoptosis through multiple pathways:
- Activation of caspases (caspase-3, -8, and -9).
- Induction of cell cycle arrest at the G2/M phase.
- Downregulation of oncogenic miRNAs such as miR-21 and miR-155 in HeLa cells .
Table: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound D (thiadiazole derivative) | HeLa | 15 | Apoptosis via caspase activation |
| Compound E | MCF-7 | 10 | G2/M arrest |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including thiadiazole ring formation, carbamoylation, and sulfanyl group introduction. Key steps include:
- Intermediate Purification : Use column chromatography or recrystallization after each step to minimize impurities .
- Reaction Conditions : Optimize temperature (e.g., 60–80°C for carbamoylation) and solvent selection (e.g., dichloromethane for solubility, ethanol for precipitation) .
- Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation .
Example Data Table :
| Step | Reaction Type | Optimal Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Thiadiazole Formation | 80 | DCM | 65–70 |
| 2 | Carbamoylation | 60 | EtOH | 75–80 |
| 3 | Sulfanyl Addition | RT* | THF | 60–65 |
| *RT = Room Temperature |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to verify the thiadiazole ring (δ 8.1–8.3 ppm for protons) and cyclohexane carboxamide (δ 1.2–2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H] = 477.12 g/mol) .
- FT-IR : Identify carbonyl stretches (1650–1700 cm) and sulfanyl groups (2550–2600 cm) .
Advanced Research Questions
Q. How does the 4-ethoxyphenyl moiety influence the compound’s interaction with biological targets?
- Methodological Answer : The ethoxy group enhances lipophilicity, improving membrane permeability. Computational docking studies (e.g., AutoDock Vina) predict interactions with enzymes like cyclooxygenase-2 (COX-2) via hydrogen bonding with the carboxamide group . Experimental Design :
- Compare bioactivity of the compound with analogs lacking the ethoxy group (e.g., replace with methyl or hydrogen).
- Use surface plasmon resonance (SPR) to measure binding affinity to COX-2 .
Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial assays) to identify trends. For example, EC values vary due to differences in bacterial strains or assay protocols .
- Dose-Response Curves : Perform standardized assays (e.g., MIC determination) under controlled conditions (pH 7.4, 37°C) .
- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing vs. donating groups) with activity .
Q. How can researchers investigate the compound’s redox behavior in catalytic reactions?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Characterize oxidation peaks (e.g., sulfanyl to sulfoxide at +0.8 V) .
- Reaction Optimization : Test oxidizing agents (e.g., HO) in acetonitrile/water mixtures. Monitor products via HPLC .
Comparative Studies
Q. How does this compound compare to structurally similar thiadiazole derivatives in terms of synthetic challenges?
- Methodological Answer :
- Key Differences : The cyclohexanecarboxamide group introduces steric hindrance, requiring longer reaction times for sulfanyl addition compared to phenyl analogs .
- Yield Comparison :
| Derivative | Average Yield (%) |
|---|---|
| Target Compound | 65 |
| Biphenyl Analog | 72 |
| Trifluoromethyl Analog | 58 |
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible results?
- Methodological Answer :
- Strain Specificity : Activity against S. aureus (MIC = 8 µg/mL) vs. E. coli (MIC > 128 µg/mL) may reflect differences in bacterial membrane structure .
- Compound Stability : Degradation under assay conditions (e.g., pH-sensitive sulfanyl groups) can reduce observed activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
